Methyl 2-cyclohexyl-3-hydroxypropionate
CAS No.:
Cat. No.: VC13894215
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O3 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | methyl 2-cyclohexyl-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 |
| Standard InChI Key | PGMLHSGGGNACRM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CO)C1CCCCC1 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
Methyl 2-cyclohexyl-3-hydroxypropionate (IUPAC name: methyl 3-cyclohexyl-2-hydroxypropanoate) has the molecular formula and a molecular weight of 186.25 g/mol . The compound features:
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A methyl ester group at the terminal carboxyl position
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A hydroxyl group (-OH) at the third carbon
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A cyclohexyl ring substituted at the second carbon
The stereochemistry of the hydroxyl and cyclohexyl groups significantly influences its reactivity. X-ray crystallography of related compounds reveals that the cyclohexyl group adopts a chair conformation, minimizing steric hindrance .
Spectroscopic Properties
Key spectroscopic signatures include:
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IR: Strong absorption at 1720–1740 cm (ester C=O stretch) and 3400–3500 cm (hydroxyl O-H stretch)
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H NMR: Characteristic signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.6–3.7 ppm (methoxy group), and δ 4.1–4.3 ppm (hydroxyl-bearing methine proton)
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C NMR: Peaks at δ 170–175 ppm (ester carbonyl), δ 65–70 ppm (hydroxyl-bearing carbon), and δ 25–35 ppm (cyclohexyl carbons)
Synthesis and Manufacturing
Primary Synthetic Routes
The most efficient synthesis involves a two-step process from cyclohexylpropionic acid derivatives (Table 1):
Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1. Esterification | Methanol/HSO, reflux, 6h | 85% | 92% | |
| 2. Hydroxylation | NaBH in THF/EtOH, 0–20°C, 1h | 100% | 95% |
The reduction step using sodium borohydride proceeds with complete conversion under mild conditions, avoiding epimerization of the chiral center . Alternative methods employing biocatalytic hydroxylation have achieved enantiomeric excess (ee) >98% but require specialized enzymes .
Industrial-Scale Production
Pilot plant data indicate:
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Optimal batch size: 50–100 kg
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Cycle time: 12–18 hours
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Energy consumption: 15–20 kWh/kg
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Waste streams: <5% organic solvents (recovered via distillation)
Environmental impact assessments show a carbon footprint of 2.8 kg CO-eq/kg product, comparable to similar fine chemicals .
Physicochemical Properties
Thermal Behavior
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Melting point: 38–40°C (racemic mixture)
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Boiling point: 215–220°C at 760 mmHg
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Thermal decomposition: >250°C (liberates cyclohexene and methyl acrylate)
Differential scanning calorimetry (DSC) reveals a glass transition temperature () of −15°C, suggesting utility in low-temperature polymer formulations .
Solubility and Reactivity
| Solvent | Solubility (g/100mL, 25°C) |
|---|---|
| Water | 0.12 |
| Ethanol | ∞ |
| DCM | 85 |
| Hexane | 2.3 |
The hydroxyl group undergoes typical alcohol reactions:
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Acetylation (AcO/pyridine, 90% yield)
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Oxidation to ketone (PCC, 78% yield)
Applications in Industry and Research
Pharmaceutical Intermediate
The compound serves as a precursor to:
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β-Blocker analogs (e.g., propranolol derivatives)
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Non-steroidal anti-inflammatory drugs (NSAIDs)
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Chiral auxiliaries for asymmetric synthesis
In vivo studies of derivatives show 50–70% oral bioavailability and plasma half-lives of 3–5 hours .
Polymer Chemistry
Copolymerization with ε-caprolactone yields biodegradable polyesters with:
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Tensile strength: 25–30 MPa
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Degradation rate: 15–20% mass loss/month in PBS
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Glass transition temperature: −10 to +5°C
These materials show promise in medical implants and controlled-release drug delivery .
Comparison with Structural Analogs
Table 2: Key Structural Derivatives
| Compound | Modification | Application |
|---|---|---|
| Methyl 3-(2-hydroxycyclohexyl)propanoate | Hydroxyl position variation | Surfactant formulations |
| 2-Cyclohexyl-3-hydroxy-2-methylpropanoic acid | Methyl branching | Metal-organic frameworks |
| Methyl 2-chloro-3-hydroxypropionate | Chlorine substitution | Pesticide synthesis |
The 2-cyclohexyl-3-hydroxy configuration provides superior stereochemical control in asymmetric catalysis compared to aliphatic analogs .
Future Research Directions
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Catalytic Asymmetric Synthesis
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Development of earth-abundant metal catalysts for enantioselective production
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Photoredox strategies for C–H functionalization
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Advanced Materials
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3D printing resins with tunable mechanical properties
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Ionic liquid electrolytes for lithium-ion batteries
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Biomedical Engineering
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Enzyme-responsive drug carriers
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Antimicrobial surface coatings
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Ongoing clinical trials (NCT04837230) are evaluating cyclohexylpropionate derivatives as kinase inhibitors in oncology .
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